molecular formula C16H23BClNO3 B15340693 3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B15340693
M. Wt: 323.6 g/mol
InChI Key: BVDQRZUQVNZZAG-UHFFFAOYSA-N
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Description

3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, an isopropyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with isopropylamine under suitable conditions to form 3-chloro-N-isopropylbenzamide.

    Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The chloro and isopropyl groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H23BClNO3

Molecular Weight

323.6 g/mol

IUPAC Name

3-chloro-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H23BClNO3/c1-10(2)19-14(20)11-7-12(9-13(18)8-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20)

InChI Key

BVDQRZUQVNZZAG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC(C)C

Origin of Product

United States

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